molecular formula C8H6O2 B086788 Phenylglyoxal CAS No. 1074-12-0

Phenylglyoxal

Cat. No. B086788
Key on ui cas rn: 1074-12-0
M. Wt: 134.13 g/mol
InChI Key: OJUGVDODNPJEEC-UHFFFAOYSA-N
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Patent
US08148387B2

Procedure details

Add SeO2 (4.6 g; 0.042 mol; 1.0 equiv), acetic acid (1.2 mL; 0.021 mol; 0.5 equiv), water (1.5 mL; 0.083 mol; 2.0 equiv) in 1,4-dioxane (15 mL) and stir at 80° C. until the solution becomes clear. Cool the reaction to RT, add acetophenone (5.0 g; 0.042 mol; 1.0 equiv) and stir at 80° C. for 18 h. Cool the reaction to RT, filter through Celite®, wash the residue with EA, and dry over anhydrous sodium sulfate. Evaporate the organic layer, purify over 50 g silica using EA in hexane to produce the title compound (4.0 g, 72.7%). MS (ES+): m/z=135 (M+H)
[Compound]
Name
SeO2
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
72.7%

Identifiers

REACTION_CXSMILES
C(O)(=[O:3])C.O.[C:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=[O:8])[CH3:7]>O1CCOCC1>[O:8]=[C:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH:7]=[O:3]

Inputs

Step One
Name
SeO2
Quantity
4.6 g
Type
reactant
Smiles
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1.5 mL
Type
reactant
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stir at 80° C. until the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction to RT
STIRRING
Type
STIRRING
Details
stir at 80° C. for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction to RT
FILTRATION
Type
FILTRATION
Details
filter through Celite®
WASH
Type
WASH
Details
wash the residue with EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporate the organic layer
CUSTOM
Type
CUSTOM
Details
purify over 50 g silica

Outcomes

Product
Name
Type
product
Smiles
O=C(C=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 72.7%
YIELD: CALCULATEDPERCENTYIELD 142%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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